molecular formula C14H28O6 B013808 Octyl alpha-D-glucopyranoside CAS No. 29781-80-4

Octyl alpha-D-glucopyranoside

Cat. No.: B013808
CAS No.: 29781-80-4
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RGDJUOJXSA-N
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Description

Octyl alpha-D-glucopyranoside is a non-ionic surfactant belonging to the class of alkyl glucosides. It is characterized by the substitution of the anomeric hydrogen of alpha-D-glucopyranose with an octyl group . This compound is widely used in various scientific and industrial applications due to its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Mechanism of Action

Target of Action

Octyl alpha-D-glucopyranoside (OGP) is primarily targeted towards membrane proteins . It is used in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and OGP . These lipid/sugar materials have potential properties to be used as nanovesicles for drug delivery .

Mode of Action

OGP acts as a non-ionic detergent . It is used in the solubilization and crystallization of membrane proteins . In the context of hybrid membranes, OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This suggests that OGP interacts with its targets, leading to changes in the physical properties of the membranes.

Biochemical Pathways

The primary biochemical pathway influenced by OGP involves the formation and stabilization of lipid bilayers in hybrid membranes . The presence of OGP and cholesterol can act synergistically in polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Pharmacokinetics

For instance, lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage . This suggests that OGP may have favorable pharmacokinetic properties in terms of stability.

Result of Action

The primary result of OGP’s action is the formation of stable hybrid membranes that can be used for drug delivery . The presence of OGP in these membranes leads to changes in their biophysical properties, such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, the hydrophobic nature of certain drugs (like ibuprofen) leads to their incorporation into this hybrid core .

Action Environment

The action of OGP can be influenced by the environment in which it is used. For instance, the synthesis of OGP via reverse hydrolysis reactions can be performed in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . The choice of reaction system can influence the yield of OGP . Furthermore, the stability of lipid vesicles containing OGP can be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

Octyl alpha-D-glucopyranoside plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It has been used in the formation of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and this compound . These lipid/sugar materials have potential properties to use as nanovesicles for drug delivery .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with other molecules at the molecular level. For example, it has been found that this compound combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Transport and Distribution

This compound is known to be involved in the formation of hybrid membranes, suggesting that it may play a role in the transport and distribution of molecules within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl alpha-D-glucopyranoside can be synthesized through enzymatic methods, particularly using engineered beta-glucosidase in non-aqueous reaction systems. The reverse hydrolysis reaction is commonly employed, where glucose and octanol are used as substrates. The reaction is catalyzed by the N189F dalcochinase mutant enzyme in the presence of organic solvents or ionic liquids . The optimal conditions for this synthesis include a temperature of 30°C, with a reaction mixture containing 0.5 M glucose, 3 units per milliliter of enzyme, and 20% (v/v) octanol in 70% (v/v) [BMIm][PF6] ionic liquid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. The use of reverse hydrolysis reactions in non-aqueous systems is favored for its cost-effectiveness and simplicity in product separation .

Chemical Reactions Analysis

Types of Reactions: Octyl alpha-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. The hydrolysis reaction involves the breakdown of the glucoside bond, resulting in the formation of glucose and octanol . Transglucosylation reactions can also occur, where the glucoside moiety is transferred to another acceptor molecule.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by beta-glucosidase in the presence of water.

    Transglucosylation: Catalyzed by beta-glucosidase in the presence of suitable acceptor molecules.

Major Products:

    Hydrolysis: Glucose and octanol.

    Transglucosylation: Various glucosides depending on the acceptor molecule used.

Comparison with Similar Compounds

  • Octyl beta-D-glucopyranoside
  • Decyl beta-D-glucopyranoside
  • Hexyl glucoside

Comparison: Octyl alpha-D-glucopyranoside is unique due to its alpha anomeric configuration, which can influence its interaction with enzymes and other biomolecules. Compared to octyl beta-D-glucopyranoside, the alpha form may exhibit different solubilization properties and stability. Decyl beta-D-glucopyranoside, with a longer alkyl chain, may have enhanced hydrophobic interactions but reduced solubility in aqueous solutions .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044640
Record name Octyl alpha-D-Glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29781-80-4, 41444-50-2
Record name Octyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29781-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caprylyl glucoside, alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029781804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl alpha-D-Glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl glucoside
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317
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Record name CAPRYLYL GLUCOSIDE, .ALPHA.-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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